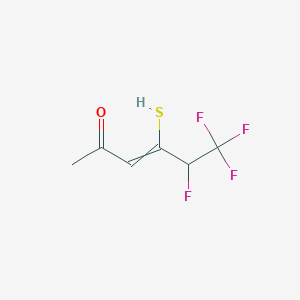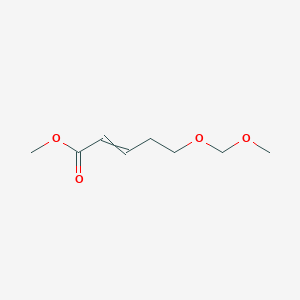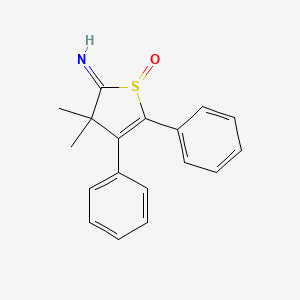
2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one is a heterocyclic compound that features a thiophene ring fused with an imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2,4-diphenylthiophene-1,1-dioxide with ammonia or primary amines under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions that may include the presence of a catalyst or a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins, further modulating its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethyl-2,4-diphenylthiophene-1,1-dioxide
- 2-Imino-3,3-dimethyl-4,5-diphenylthiophene
- 2-Amino-3,3-dimethyl-4,5-diphenylthiophene
Uniqueness
2-Imino-3,3-dimethyl-4,5-diphenyl-2,3-dihydro-1H-1lambda~4~-thiophen-1-one is unique due to the presence of both the imine group and the thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The imine group provides reactivity towards nucleophiles, while the thiophene ring offers stability and electronic properties that are beneficial in materials science.
Propriétés
Numéro CAS |
113002-11-2 |
|---|---|
Formule moléculaire |
C18H17NOS |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3,3-dimethyl-1-oxo-4,5-diphenylthiophen-2-imine |
InChI |
InChI=1S/C18H17NOS/c1-18(2)15(13-9-5-3-6-10-13)16(21(20)17(18)19)14-11-7-4-8-12-14/h3-12,19H,1-2H3 |
Clé InChI |
HCJVRYBIKJKRGM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C(S(=O)C1=N)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


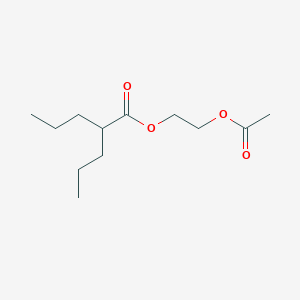
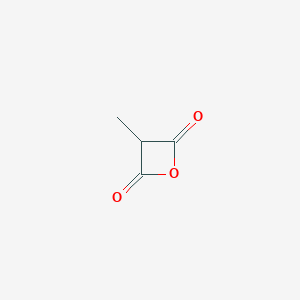
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
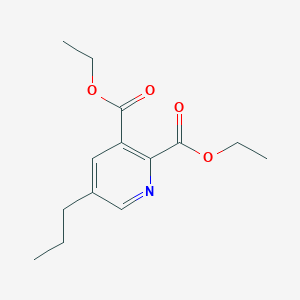
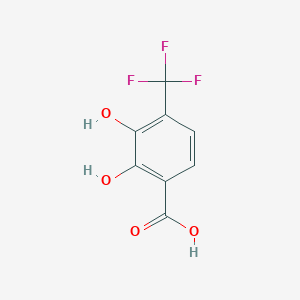
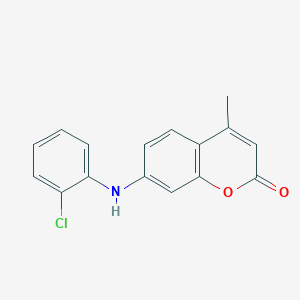
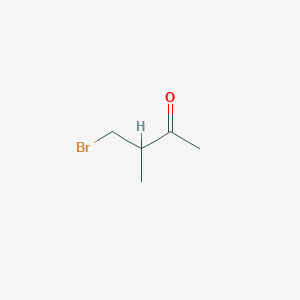
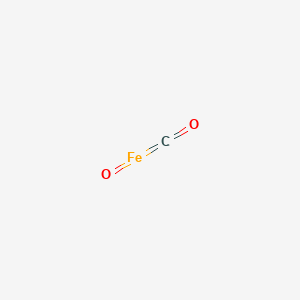
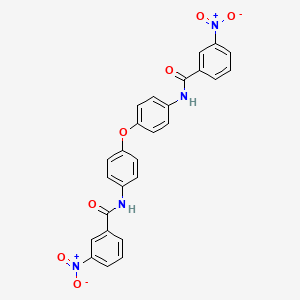
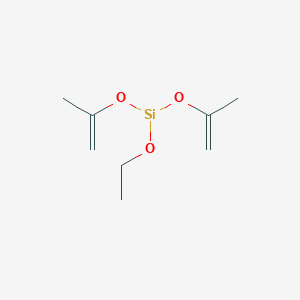

![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
